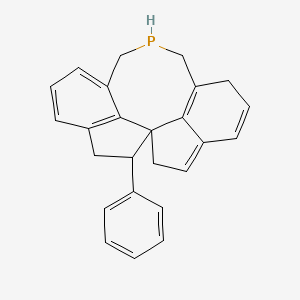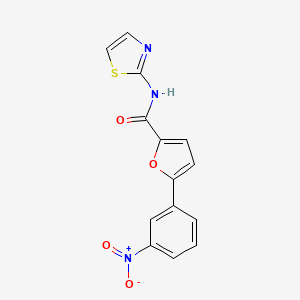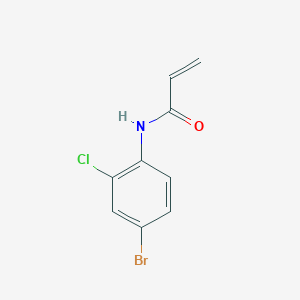![molecular formula C21H22N6O2 B2609277 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 1903526-21-5](/img/structure/B2609277.png)
4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound that features a unique combination of heterocyclic structures, including imidazole, pyrrolo[3,4-d]pyrimidine, and morpholine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential anti-cancer properties. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Construction of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved via cyclization reactions involving appropriate precursors such as 2-aminopyrimidine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Formation of the Morpholine Ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Final Coupling: The final compound is obtained by coupling the synthesized intermediates under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrrolo[3,4-d]pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzoyl group to yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation Products: Oxidized derivatives of the imidazole and pyrrolo[3,4-d]pyrimidine rings.
Reduction Products: Alcohol derivatives from the reduction of the benzoyl group.
Substitution Products: Various substituted morpholine derivatives.
類似化合物との比較
Similar Compounds
- 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)piperidine
- 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)pyrrolidine
Uniqueness
Compared to similar compounds, 4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine exhibits unique properties due to the presence of the morpholine ring. This ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. Additionally, the specific arrangement of the heterocyclic rings in this compound provides a distinct binding affinity and selectivity for its molecular targets, which can lead to improved therapeutic outcomes.
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20(17-3-1-16(2-4-17)12-25-6-5-22-15-25)27-13-18-11-23-21(24-19(18)14-27)26-7-9-29-10-8-26/h1-6,11,15H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULICMFVEKEIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)
![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2609199.png)


![(3-Ethylphenyl)-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]cyanamide](/img/structure/B2609204.png)

![4-[[3-[[4-[2-[4-(Oxan-2-yloxy)phenyl]propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzonitrile](/img/structure/B2609207.png)


![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
![(E)-N-[Cyano(cyclopropyl)methyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enamide](/img/structure/B2609212.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2609213.png)

